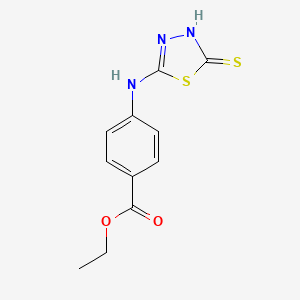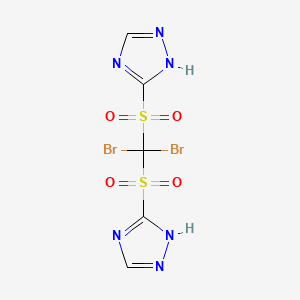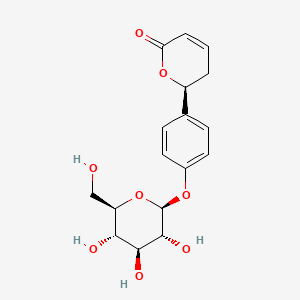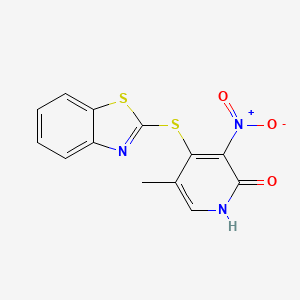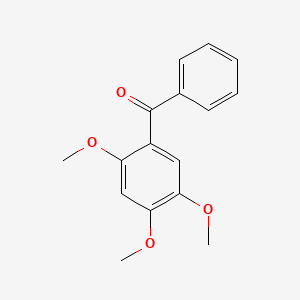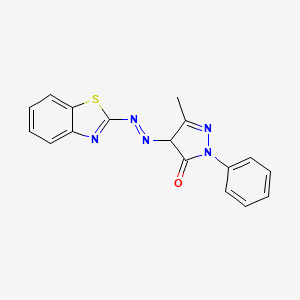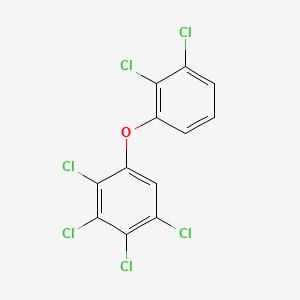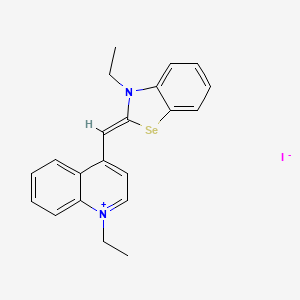
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride is a synthetic organic compound with the molecular formula C14H17ClN4O. It is known for its vibrant color and is often used in dyeing processes. The compound is characterized by the presence of an azo group (-N=N-) linked to a methoxyphenyl and a toluene-2,4-diamine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methoxyaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with toluene-2,4-diamine under alkaline conditions to form the azo compound. The final product is obtained as a hydrochloride salt by treating the azo compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored polymers.
Mecanismo De Acción
The compound exerts its effects primarily through the azo group, which can undergo reversible redox reactions. In biological systems, the azo group can be reduced by enzymatic action, leading to the release of aromatic amines. These amines can interact with cellular components, affecting various biochemical pathways. The methoxyphenyl and toluene-2,4-diamine moieties contribute to the compound’s binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Methoxyphenyl)azo)aniline hydrochloride
- 5-((2-Methoxyphenyl)azo)benzene-1,3-diamine hydrochloride
- 4-((2-Methoxyphenyl)azo)toluene-2,6-diamine hydrochloride
Uniqueness
5-((2-Methoxyphenyl)azo)toluene-2,4-diamine hydrochloride is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and binding properties. The presence of both methoxy and diamine groups enhances its versatility in forming complexes and undergoing various chemical transformations.
Propiedades
Número CAS |
83969-24-8 |
|---|---|
Fórmula molecular |
C14H17ClN4O |
Peso molecular |
292.76 g/mol |
Nombre IUPAC |
4-[(2-methoxyphenyl)diazenyl]-6-methylbenzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C14H16N4O.ClH/c1-9-7-13(11(16)8-10(9)15)18-17-12-5-3-4-6-14(12)19-2;/h3-8H,15-16H2,1-2H3;1H |
Clave InChI |
DYUITDRPXBTQHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)N)N=NC2=CC=CC=C2OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




